molecular formula C6H5BrN2O2 B1379456 4-bromo-3-methyl-5-nitroPyridine CAS No. 179677-09-9

4-bromo-3-methyl-5-nitroPyridine

Cat. No.: B1379456
CAS No.: 179677-09-9
M. Wt: 217.02 g/mol
InChI Key: OINRJXWIYCCBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, methyl, and nitro groups on the pyridine ring makes this compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-3-methyl-5-nitropyridine can be synthesized through a multi-step process involving bromination, nitration, and methylation of pyridine derivatives. One common method involves the bromination of 3-methylpyridine followed by nitration to introduce the nitro group at the 5-position . The reaction conditions typically involve the use of bromine and nitric acid in an organic solvent under controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 4-substituted-3-methyl-5-nitropyridine derivatives.

    Reduction: Formation of 4-bromo-3-methyl-5-aminopyridine.

    Oxidation: Formation of 4-bromo-3-carboxy-5-nitropyridine.

Scientific Research Applications

4-bromo-3-methyl-5-nitropyridine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and as a potential ligand in biochemical assays.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitropyridine: Lacks the methyl group, which can affect its reactivity and applications.

    3-methyl-5-nitropyridine: Lacks the bromine atom, leading to different substitution patterns.

    4-bromo-3-methylpyridine:

Uniqueness

4-bromo-3-methyl-5-nitropyridine is unique due to the combination of bromine, methyl, and nitro groups on the pyridine ring. This unique structure allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

4-bromo-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINRJXWIYCCBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179677-09-9
Record name 4-bromo-3-methyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-methyl-5-nitroPyridine
Reactant of Route 2
4-bromo-3-methyl-5-nitroPyridine
Reactant of Route 3
Reactant of Route 3
4-bromo-3-methyl-5-nitroPyridine
Reactant of Route 4
Reactant of Route 4
4-bromo-3-methyl-5-nitroPyridine
Reactant of Route 5
4-bromo-3-methyl-5-nitroPyridine
Reactant of Route 6
Reactant of Route 6
4-bromo-3-methyl-5-nitroPyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.